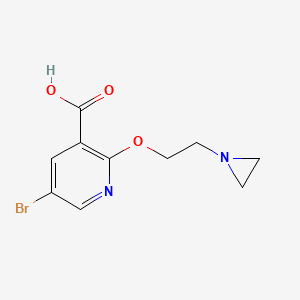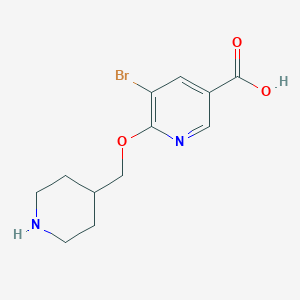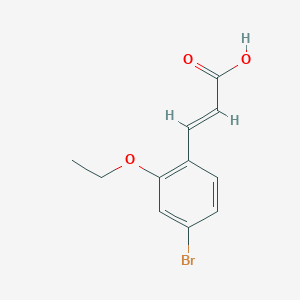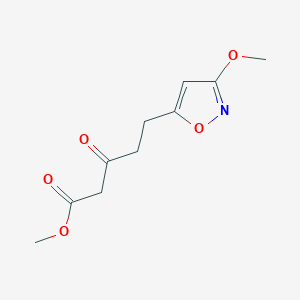
5-(3-Methoxy-isoxazol-5-yl)-3-oxo-pentanoic acid methyl ester
Overview
Description
5-(3-Methoxy-isoxazol-5-yl)-3-oxo-pentanoic acid methyl ester, also known as 5-Methoxy-3-oxo-pentanoic acid methyl ester (MOPME), is an organic molecule that has been widely studied in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Some research has focused on the synthesis of compounds structurally related to 5-(3-Methoxy-isoxazol-5-yl)-3-oxo-pentanoic acid methyl ester. For instance, studies have detailed methods for synthesizing symmetric bilindiones, which include variants with varying alkanoic acid chain lengths (Shrout, Puzicha, & Lightner, 1992).
Regioselective Chlorination : Another study has demonstrated the regioselective chlorination of compounds structurally similar to this compound, offering a new pathway in the synthesis of biotin (Zav’yalov et al., 2006).
Biological Activity
Potential in Cancer Treatment : Research on the biological activity of novel comenic acid derivatives containing isoxazole and isothiazole moieties has shown promising results. In particular, these derivatives, when used in combination with first-line antitumor drugs, have exhibited a synergistic effect in brain tumor chemotherapy (Kletskov et al., 2018).
Role in Antiviral Activity : A study has explored the in vitro antiviral activity of a novel compound, structurally related to this compound, against human rhinovirus. The compound demonstrated effectiveness against all tested HRV serotypes and clinical isolates, highlighting its potential as an antiviral agent (Patick et al., 2005).
Applications in Material Science
- Complex Formation : Research has been conducted on the formation of nickel, copper, and zinc complexes with compounds structurally similar to this compound. These studies contribute to our understanding of complex formation in material science and its potential applications (Singh & Baruah, 2008).
Mechanism of Action
Target of Action
It’s important to note that the specific targets can vary depending on the substitutions on the isoxazole ring .
Mode of Action
Isoxazole derivatives have been shown to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The exact interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target.
Biochemical Pathways
Isoxazole derivatives have been shown to interact with a variety of biochemical pathways, depending on their specific substitutions and the biological context .
Result of Action
Isoxazole derivatives have been shown to have a wide range of biological activities, suggesting that they can induce a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
5-(3-Methoxy-isoxazol-5-yl)-3-oxo-pentanoic acid methyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications and its role in cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the expression of specific genes involved in metabolic and signaling pathways, leading to changes in cellular behavior. Furthermore, the compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes, inhibiting or activating their activity . This binding interaction can lead to changes in enzyme conformation and function, ultimately affecting the overall biochemical pathways in which these enzymes are involved. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that the compound can degrade over time, leading to a decrease in its activity and effectiveness. Additionally, long-term exposure to the compound can result in changes in cellular behavior and function, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, leading to cellular damage and dysfunction. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. These interactions are essential for understanding the compound’s localization and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biological activity.
Properties
IUPAC Name |
methyl 5-(3-methoxy-1,2-oxazol-5-yl)-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-14-9-6-8(16-11-9)4-3-7(12)5-10(13)15-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPNIDRWRCZFDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


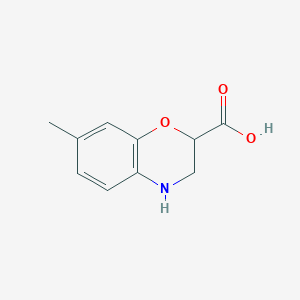


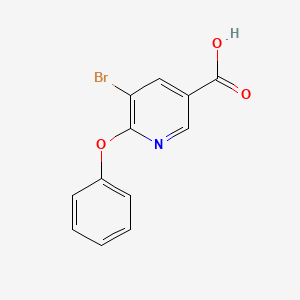
![4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinic acid](/img/structure/B1391627.png)
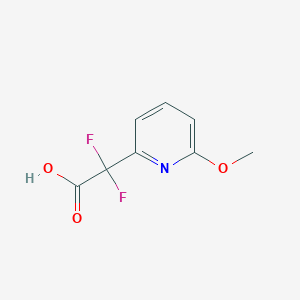
![[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1391629.png)
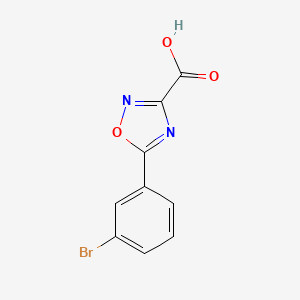
![(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1391631.png)
![1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone](/img/structure/B1391633.png)
